molecular formula C6H13ClFNO2S B6197456 [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride CAS No. 2679950-02-6

[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

Cat. No.: B6197456
CAS No.: 2679950-02-6
M. Wt: 217.69 g/mol
InChI Key: JWUPNCQPYQMKPU-RGMNGODLSA-N
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Description

[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is a chemical compound that features a piperidine ring substituted with a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methanesulfonyl Fluoride Group: This step involves the reaction of the piperidine derivative with methanesulfonyl fluoride under suitable conditions, such as the presence of a base like triethylamine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of piperidine derivatives and methanesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base like triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Aqueous acids or bases can be used to facilitate hydrolysis.

Major Products

The major products formed from these reactions include various piperidine derivatives, methanesulfonic acid, and other substituted compounds depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • [(3S)-piperidin-3-yl]methanesulfonamide
  • [(3S)-piperidin-3-yl]methanesulfonic acid
  • [(3S)-piperidin-3-yl]methanesulfonyl chloride

Uniqueness

[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is unique due to the presence of the methanesulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in applications where selective reactivity is desired.

Properties

CAS No.

2679950-02-6

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

IUPAC Name

[(3S)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m0./s1

InChI Key

JWUPNCQPYQMKPU-RGMNGODLSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CS(=O)(=O)F.Cl

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)F.Cl

Purity

95

Origin of Product

United States

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